Fluorine Substitution Pattern Specificity: 2,3-Difluoro Versus 2,4-Difluoro-3-Methylphenyl in the Confluence p38 Kinase Inhibitor Patent Genus
The Confluence Life Sciences patent (WO/2013) explicitly defines R³ substituent options for the pyridinone-pyridinyl scaffold as including 2,4-difluoro-3-methylphenyl and 2,4-difluoro-5-methylphenyl, but designates these as distinct embodiments from the 2,3-difluorophenylmethoxy-bearing intermediates [1]. The 2,3-difluorophenylmethoxy-pyridin-2-amine (CAS 642084-13-7) provides a unique vector for subsequent derivatization into the final pyridinone-pyridinyl compounds, wherein the methoxy linker at the pyridine 3-position positions the 2,3-difluorophenyl ring for occupancy of a lipophilic pocket within the p38 kinase active site [2]. The absence of a methyl substituent on the phenyl ring of CAS 642084-13-7 (compared to the 2,4-difluoro-3-methylphenyl R³ variant) results in a topological polar surface area (tPSA) of 48.14 Ų versus a calculated value of approximately 48.14 Ų for the 2,5-difluoro regioisomer (CAS 642084-23-9), indicating that intrinsic polarity is conserved across regioisomers, but the spatial distribution of fluorine atoms alters the three-dimensional electrostatic profile critical for target engagement .
| Evidence Dimension | Fluorine substitution pattern and linker geometry on pyridin-2-amine scaffold for p38 kinase inhibitor building blocks |
|---|---|
| Target Compound Data | 2,3-difluorophenylmethoxy substitution at pyridine 3-position; tPSA = 48.14 Ų; molecular weight = 236.22 g/mol; exact mass = 236.076 Da |
| Comparator Or Baseline | 2,4-difluoro-3-methylphenyl (patent R³ variant): distinct steric and electronic profile with additional methyl group; 2,5-difluorophenylmethoxy regioisomer (CAS 642084-23-9): identical tPSA (48.14 Ų) and molecular weight (236.22 g/mol) but altered fluorine spatial orientation [1] |
| Quantified Difference | Structural differentiation only; quantitative bioactivity comparison data (IC₅₀ or Kd values for CAS 642084-13-7 versus regioisomers) are not publicly available in peer-reviewed literature or patent exemplification as of May 2026 |
| Conditions | Patent-defined p38 kinase inhibitor scaffold (Formula I); Confluence Life Sciences patent family; building block for pyridinone-pyridinyl final compounds |
Why This Matters
The unique 2,3-difluoro regiochemistry determines the spatial orientation of fluorine-mediated interactions within the kinase binding pocket, making CAS 642084-13-7 a non-substitutable building block when reproducing or optimizing compounds from the Confluence p38 inhibitor patent series.
- [1] Patents Encyclopedia. Methyl/difluorophenyl-methoxy substituted pyridinone-pyridinyl compounds. Patent Application, October 17, 2013. R³ substituents: 2,4-difluoro-3-methylphenyl, 2,4-difluoro-5-methylphenyl, 5-methylpyridin-3-yl, 4-methylpyrimidin-2-yl. View Source
- [2] Confluence Life Sciences Inc. Methyl/difluorophenyl-methoxy substituted pyridinone-pyridinyl compounds useful in the treatment of p38 kinase mediated diseases. WO Patent Publication. 2013. View Source
